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molecular formula C14H12FNO2 B8391838 N-(4-Fluorophenyl)-2-(3-hydroxyphenyl)acetamide

N-(4-Fluorophenyl)-2-(3-hydroxyphenyl)acetamide

Cat. No. B8391838
M. Wt: 245.25 g/mol
InChI Key: BSXMORQMXHGIGY-UHFFFAOYSA-N
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Patent
US07279489B2

Procedure details

The title compound was prepared as described in Example 44. A, using 3-hydroxyphenyl acetic acid (80 g, 0.52 mol) and 4-fluoroaniline (49.3 ml, 0.52 mol) to provide the title compound (113 g, 89% yield): ES-MS (m/z) 246 [M+H]+.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
49.3 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=O)[CH:5]=[CH:6][CH:7]=1.[F:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1>>[F:12][C:13]1[CH:19]=[CH:18][C:16]([NH:17][C:9](=[O:11])[CH2:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([OH:1])[CH:3]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
OC=1C=C(C=CC1)CC(=O)O
Step Two
Name
Quantity
49.3 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(CC1=CC(=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 113 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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